molecular formula C14H20N2O3 B14837875 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide

Cat. No.: B14837875
M. Wt: 264.32 g/mol
InChI Key: CLIMDJJEQXAJAJ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.324 g/mol This compound is known for its unique structural features, including the presence of cyclopropoxy and isopropoxy groups attached to an isonicotinamide core

Preparation Methods

The synthesis of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide involves several steps. One common synthetic route includes the reaction of isonicotinic acid with cyclopropyl alcohol and isopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux and using a dehydrating agent to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide undergoes various chemical reactions, including:

Scientific Research Applications

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

5-Cyclopropoxy-2-isopropoxy-N,N-dimethylisonicotinamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

5-cyclopropyloxy-N,N-dimethyl-2-propan-2-yloxypyridine-4-carboxamide

InChI

InChI=1S/C14H20N2O3/c1-9(2)18-13-7-11(14(17)16(3)4)12(8-15-13)19-10-5-6-10/h7-10H,5-6H2,1-4H3

InChI Key

CLIMDJJEQXAJAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC=C(C(=C1)C(=O)N(C)C)OC2CC2

Origin of Product

United States

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